molecular formula C25H23ClN2O2S B2528494 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 450349-59-4

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

Cat. No. B2528494
M. Wt: 450.98
InChI Key: VJLCSUAGUCNRBU-UHFFFAOYSA-N
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Description

The compound "2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide" is a synthetic molecule that appears to be related to various sulfonamide compounds with potential biological activity. Sulfonamides are a group of compounds known for their antibacterial properties and have been studied for their antitumor, antiviral, and opioid agonist activities. The structure of the compound suggests it may interact with biological systems through its sulfanyl and acetamide groups, which are common functional groups in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, starting from simple precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure reactions, and final substitution at the thiol position with electrophiles . These synthetic routes are typically confirmed by spectral analysis such as IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds often features a folded conformation, with aromatic rings such as the pyrimidine and phenyl rings inclined at specific angles . The presence of electronegative atoms like chlorine can influence the geometry of the molecule, affecting its biological activity. The structure of the compound likely exhibits similar conformational characteristics, which could be studied using techniques like X-ray crystallography.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, particularly those involving their functional groups. For example, the thiol group in sulfonamides can undergo substitution reactions to yield different derivatives with potential biological activities . The acetamide group may also be involved in hydrogen bonding, which is crucial for the interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, polarity, and hydrogen bonding capacity, are influenced by their molecular structure. Studies on similar compounds have used vibrational spectroscopy to characterize their vibrational signatures and have employed quantum computational approaches to understand the effects of rehybridization and hyperconjugation . The dipole moment method and quantum chemical calculations can provide insights into the preferred conformations of these molecules .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, including substances like acetochlor, alachlor, butachlor, and metolachlor, reveals complex metabolic pathways that lead to DNA-reactive products. These pathways involve several metabolic steps, including the production of intermediate compounds that are bioactivated to potentially carcinogenic dialkylbenzoquinone imines. Understanding these metabolic processes can inform the assessment of similar compounds' toxicological profiles and mechanisms of action (Coleman et al., 2000).

Synthesis and Antimicrobial Evaluation of Novel Acetamides

The synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrates potential antimicrobial applications. These compounds were evaluated for their antibacterial and antifungal activities, with some showing promising results against pathogenic microorganisms. This suggests that related compounds, including the one of interest, could be explored for antimicrobial properties (Debnath & Ganguly, 2015).

Pharmacological Evaluation and Cytotoxicity Studies

N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and evaluated for their antibacterial and enzyme inhibition potential. These studies included molecular docking and cytotoxicity assessments, highlighting a framework for investigating related compounds' pharmacological effects and safety profiles (Siddiqui et al., 2014).

Antioxidant Properties Exploration

The study on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives through synthesis and evaluation methods like FRAP and DPPH suggests a route for assessing the antioxidant capabilities of related structures. Identifying compounds with antioxidant activity is crucial for developing therapeutic agents against oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Design and Synthesis for Anti-inflammatory Drugs

Research involving the synthesis and molecular docking analysis of indole acetamide derivatives for anti-inflammatory applications indicates the potential for designing targeted therapeutic agents. These studies provide a basis for exploring related compounds' interactions with biological targets and optimizing their efficacy and safety (Al-Ostoot et al., 2020).

Safety And Hazards

The safety and hazards of a specific compound depend on its structure and properties. Proper handling and disposal procedures should always be followed when working with chemicals.


Future Directions

The development of new indole derivatives is an active area of research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and testing their biological activities1.


Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a qualified professional or refer to the relevant safety data sheets.


properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O2S/c1-2-30-21-13-11-20(12-14-21)27-25(29)17-31-24-16-28(23-6-4-3-5-22(23)24)15-18-7-9-19(26)10-8-18/h3-14,16H,2,15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLCSUAGUCNRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

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